Unii-6YV2QN3gtq
Overview
Description
7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID: , also known by its Unique Ingredient Identifier (UNII) 6YV2QN3GTQ, is a bile acid derivative. It is a stereoisomer of ursodeoxycholic acid, which is known for its role in the treatment of certain liver diseases . The molecular formula of this compound is C26H44O4, and it has a molecular weight of 420.6252 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-EPI-6BETA-ETHYL URSODEOXYCHOLIC ACID involves the chemical modification of ursodeoxycholic acidThis can be achieved through various organic synthesis techniques, including selective reduction and oxidation reactions, as well as the use of protecting groups to ensure the desired stereochemistry is maintained .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and ensure the scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to convert ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Chemistry: In chemistry, 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID is used as a reference compound for studying the stereochemistry and reactivity of bile acids. It serves as a model for understanding the behavior of similar compounds under various chemical conditions .
Biology: In biological research, this compound is used to study the metabolism and function of bile acids in the liver. It helps in understanding the role of bile acids in lipid digestion and absorption .
Medicine: Medically, 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID is investigated for its potential therapeutic effects in treating liver diseases, such as primary biliary cholangitis and non-alcoholic fatty liver disease. It is also studied for its role in reducing liver fat and fibrosis .
Industry: In the industrial sector, this compound is used in the formulation of pharmaceuticals and nutraceuticals. It is also employed in the development of diagnostic tools for liver function assessment .
Mechanism of Action
The mechanism of action of 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID involves its interaction with the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid synthesis and metabolism. By activating FXR, this compound helps reduce the synthesis of bile acids in the liver and promotes their excretion, thereby reducing liver fat and fibrosis . The molecular targets include various enzymes and transporters involved in bile acid metabolism .
Comparison with Similar Compounds
Ursodeoxycholic Acid: A bile acid used to treat gallstones and certain liver diseases.
Chenodeoxycholic Acid: Another bile acid involved in the digestion and absorption of fats.
Obeticholic Acid: A synthetic bile acid derivative used to treat primary biliary cholangitis.
Uniqueness: 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID is unique due to its specific stereochemistry and the presence of an ethyl group at the 6-beta position. This modification enhances its ability to activate FXR and provides distinct therapeutic benefits compared to other bile acids .
Properties
IUPAC Name |
(4R)-4-[(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17+,18-,19+,20+,21+,23+,24+,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXERDUOLZKYMJM-QJBYOJSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1708092-13-0 | |
Record name | 7-epi-6beta-Ethyl ursodeoxycholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1708092130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YV2QN3GTQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.